7-Trifluoromethoxyisatin
CAS No.: 149125-30-4
Cat. No.: VC21092346
Molecular Formula: C9H4F3NO3
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149125-30-4 |
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Molecular Formula | C9H4F3NO3 |
Molecular Weight | 231.13 g/mol |
IUPAC Name | 7-(trifluoromethoxy)-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) |
Standard InChI Key | JDVUYYNGNVYMKQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O |
Canonical SMILES | C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O |
Introduction
Chemical Structure and Properties
7-Trifluoromethoxyisatin belongs to the class of isatin derivatives, which are indoline-2,3-diones with various substituents. For this particular compound, the defining feature is the presence of a trifluoromethoxy group at position 7 of the indole ring system.
Based on the properties of similar compounds such as 7-(trifluoromethyl)isatin, we can infer several physicochemical characteristics:
The trifluoromethoxy group contains three fluorine atoms bound to a carbon atom that links to an oxygen atom (-OCF₃), giving it different electronic properties compared to the trifluoromethyl group (-CF₃) found in the more extensively studied 7-(trifluoromethyl)isatin. The trifluoromethoxy substituent is generally known to be more electron-withdrawing than alkoxy groups but less so than the trifluoromethyl group.
Structural Comparison with Similar Compounds
Understanding the differences between 7-trifluoromethoxyisatin and its structural analogs is crucial for predicting its properties and potential applications.
Comparison with 7-(Trifluoromethyl)isatin
7-(Trifluoromethyl)isatin has been more extensively studied and characterized:
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Molecular Formula: C₉H₄F₃NO₂
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Molecular Weight: 215.13 g/mol
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CAS Number: 391-12-8
The key structural difference is that 7-(trifluoromethyl)isatin contains a direct CF₃ group attached to the aromatic ring, whereas 7-trifluoromethoxyisatin has an OCF₃ group, which introduces an additional oxygen atom between the aromatic ring and the CF₃ group.
Comparison with 5-Trifluoromethoxyisatin
5-Trifluoromethoxyisatin differs in the position of the trifluoromethoxy group (position 5 versus position 7). Studies on 5-trifluoromethoxyisatin derivatives indicate that the position of the substituent significantly affects biological activity profiles .
Comparative Toxicity Studies
Research on related compounds provides insights into potential toxicity profiles:
Studies on 5-trifluoromethoxyisatin derivatives indicate that the trifluoromethoxy substituent can play a crucial role in toxicity. For example, certain N4-aryl substituted 5-trifluoromethoxyisatin-3-thiosemicarbazones exhibited significant toxic activity in brine shrimp lethality bioassays .
Compound 3a with a trifluoromethoxy substituent at position-5 of the isatin scaffold showed promising toxic activity (LD₅₀ = 4.49 × 10⁻⁵ M), whereas the corresponding compound without this substituent was inactive (LD₅₀ = >3.38 × 10⁻⁴ M) .
It's important to note that these toxicity studies are performed to identify compounds with potential anticancer activity, as cytotoxicity can be a desired property for compounds targeting cancer cells.
Research Challenges and Future Directions
Several challenges and opportunities exist in the research of 7-trifluoromethoxyisatin:
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Synthetic Challenges: Developing efficient synthetic routes specifically for 7-trifluoromethoxyisatin remains an area for further research.
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Comprehensive Characterization: Complete physicochemical characterization including spectroscopic data (NMR, IR, MS) would be valuable for proper identification and quality control.
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Biological Evaluation: Systematic studies comparing the biological activities of 7-trifluoromethoxyisatin with other isatin derivatives would help establish structure-activity relationships.
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Medicinal Chemistry Applications: Exploration of 7-trifluoromethoxyisatin as a scaffold for developing new therapeutic agents based on the known applications of similar compounds in cancer, diabetes, and neurodegenerative diseases.
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